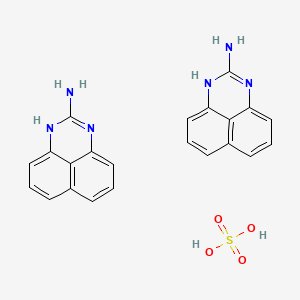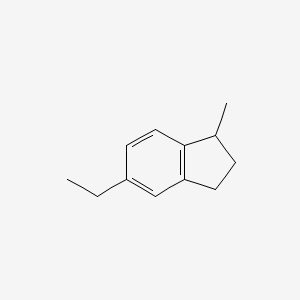
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is an organic compound characterized by its unique structure, which includes a chloromethyl group and a dithiine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing, which allows for better control over reaction conditions and scalability. This method can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Applications De Recherche Scientifique
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in similar applications.
2-Chloro-5-chloromethylthiazole: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is unique due to its dithiine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
64834-87-3 |
|---|---|
Formule moléculaire |
C7H5ClN2S2 |
Poids moléculaire |
216.7 g/mol |
Nom IUPAC |
2-(chloromethyl)-2,3-dihydro-1,4-dithiine-5,6-dicarbonitrile |
InChI |
InChI=1S/C7H5ClN2S2/c8-1-5-4-11-6(2-9)7(3-10)12-5/h5H,1,4H2 |
Clé InChI |
VRNKTPZDDYTBKK-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC(=C(S1)C#N)C#N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


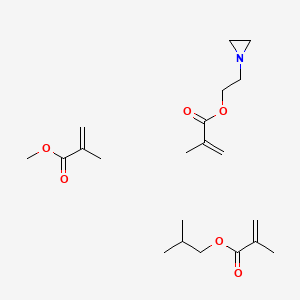
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
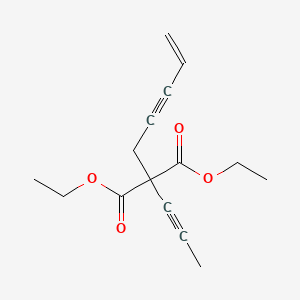
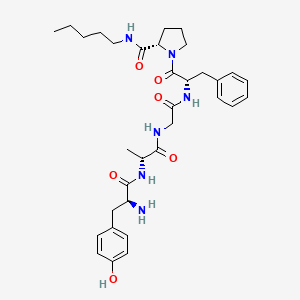
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)


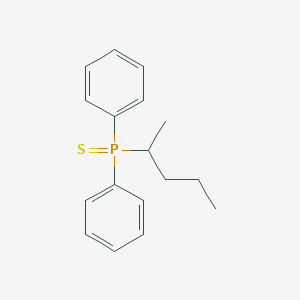
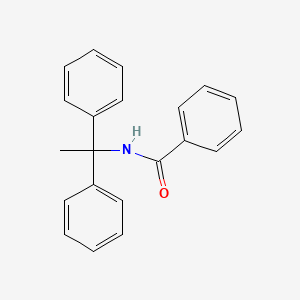
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
